4-fluoro-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-FLUORO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity, including potential pharmacological effects.
Medicine: Could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: A simpler analog with similar structural features.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the fluorophenyl group.
N-(4-Fluorophenyl)benzamide: Similar structure but without the thiophene group.
Uniqueness
4-FLUORO-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both fluorophenyl and thiophene groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H13F2NOS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H13F2NOS/c19-14-5-3-13(4-6-14)18(22)21(12-17-2-1-11-23-17)16-9-7-15(20)8-10-16/h1-11H,12H2 |
InChI Key |
SLHISKRDKRHBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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